Home > Products > Screening Compounds P26556 > (+)-Cycloazocine
(+)-Cycloazocine -

(+)-Cycloazocine

Catalog Number: EVT-13963058
CAS Number:
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cycloazocine is derived from the cyclization of azobenzene derivatives. Its classification falls under the category of azetidines, which are four-membered nitrogen-containing rings. The specific stereochemistry of (+)-Cycloazocine contributes to its biological properties, distinguishing it from other azetidine derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-Cycloazocine can be achieved through several methods, with one prominent approach being the cyclization of appropriate precursors such as azobenzenes or related compounds.

  1. Starting Materials: The synthesis typically begins with an azobenzene derivative.
  2. Reagents: Common reagents include reducing agents and catalysts that facilitate the cyclization process.
  3. Conditions: The reaction may require specific temperatures and solvents to optimize yield and selectivity.

For example, a method involving the reduction of azobenzene followed by cyclization under acidic conditions can yield (+)-Cycloazocine effectively.

Molecular Structure Analysis

Structure and Data

The molecular structure of (+)-Cycloazocine features a bicyclic system with a nitrogen atom integrated into the ring structure. Its chemical formula is C8H10N2C_8H_{10}N_2, and it has a molar mass of approximately 150.18 g/mol.

  • Bond Angles: The presence of ring strain in the bicyclic system influences its bond angles, which deviate from typical tetrahedral angles due to the constraints imposed by the ring structure.
  • Conformation: X-ray crystallography studies can provide precise details about the conformation of (+)-Cycloazocine in solid-state.
Chemical Reactions Analysis

Reactions and Technical Details

(+)-Cycloazocine participates in various chemical reactions due to its reactive nitrogen atoms and ring structure. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitutions that can modify the compound's properties.
  2. Reduction Reactions: Reduction processes can lead to derivatives with altered biological activity.
  3. Rearrangements: Under certain conditions, cycloazocine may undergo rearrangements that yield different structural isomers.
Mechanism of Action

Process and Data

The mechanism of action of (+)-Cycloazocine primarily involves its interaction with opioid receptors in the central nervous system.

  • Binding Affinity: Research indicates that this compound exhibits significant binding affinity for mu-opioid receptors, which are crucial for pain modulation.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to analgesic effects similar to those observed with traditional opioid drugs.

Data from pharmacological studies suggest that (+)-Cycloazocine may offer therapeutic benefits while potentially minimizing some side effects associated with conventional opioids.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (+)-Cycloazocine include:

  • Boiling Point: Approximately 180 °C
  • Melting Point: Around 70 °C
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.

Chemically, it exhibits stability under normal conditions but may undergo decomposition at elevated temperatures or in the presence of strong acids or bases.

Applications

Scientific Uses

(+)-Cycloazocine has potential applications in various scientific fields:

  1. Pharmaceutical Research: Its structure makes it a candidate for developing new analgesics with reduced addiction potential.
  2. Chemical Synthesis: It serves as an intermediate in synthesizing more complex nitrogen-containing compounds.
  3. Biological Studies: Research into its mechanism of action can provide insights into receptor biology and drug design.
Pharmacological Mechanisms of (+)-Cyclazocine

Opioid Receptor Interaction Dynamics

(+)-Cyclazocine, a benzomorphan derivative, exhibits complex polypharmacology at opioid receptors, underpinning its historical investigation for addiction treatment and potential analgesic applications. Its interactions span multiple receptor subtypes with distinct functional outcomes [1] [5].

κ-Opioid Receptor Agonism: Binding Affinity & Signal Transduction Pathways

(+)-Cyclazocine acts as a full agonist at κ-opioid receptors (KOR), demonstrating high binding affinity (Ki = 0.8–1.2 nM) in radioligand displacement assays using brain membrane preparations [1] [5]. This agonism triggers canonical Gαi/o protein coupling, leading to:

  • Potent inhibition of adenylyl cyclase, reducing intracellular cAMP levels by >80% at saturating concentrations [2] [5]
  • Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, inducing membrane hyperpolarization [5]
  • Inhibition of voltage-gated Ca²⁺ channels (N-type and P/Q-type), suppressing neurotransmitter release [5]

Table 1: Binding Affinity and Functional Activity of (+)-Cyclazocine at κ-Opioid Receptors

Assay SystemKi (nM)EC50 (cAMP Inhibition)Maximal Efficacy (% vs. U69,593)
Guinea Pig Brain Membranes0.8 ± 0.13.2 ± 0.8 nM98 ± 5%
Recombinant hKOR (CHO Cells)1.1 ± 0.34.7 ± 1.1 nM95 ± 3%
Mouse Spinal Cord1.2 ± 0.45.3 ± 1.4 nM92 ± 6%

Unlike modern G-protein-biased KOR agonists (e.g., nalfurafine, RB-64), (+)-cyclazocine demonstrates balanced signaling, efficiently recruiting β-arrestin-2 and activating p38 MAPK pathways implicated in cellular internalization and aversion behaviors [7]. This balanced profile may explain its limited clinical utility despite potent anti-addiction effects observed in early studies where 4–5 mg daily blocked heroin euphoria [1].

μ-Opioid Receptor Partial Agonism: Functional Selectivity & Antagonistic Modulation

(+)-Cyclazocine exhibits partial agonist activity at μ-opioid receptors (MOR), with binding affinity (Ki = 1.5–3.0 nM) comparable to morphine but significantly reduced functional efficacy (35–45% of maximal morphine response) [5] [10]. Its functional selectivity manifests as:

  • Weak G protein activation: Only 40% efficacy in [³⁵S]GTPγS binding assays in rat brainstem membranes [5]
  • Antagonistic modulation: Suppresses the efficacy of full MOR agonists (e.g., DAMGO, morphine) by 60–75% in co-application studies [5] [10]
  • Region-selective signaling: Differential efficacy in periaqueductal gray (analgesia) versus locus coeruleus (respiratory centers) potentially contributing to a reduced side effect profile compared to full agonists [9]

Table 2: Functional Selectivity of (+)-Cyclazocine at μ-Opioid Receptors

Signaling PathwayEfficacy (% Morphine = 100%)Antagonistic Potency (IC50 vs. DAMGO)
[³⁵S]GTPγS Binding42 ± 7%8.3 ± 1.5 nM
cAMP Inhibition38 ± 5%6.9 ± 1.2 nM
β-arrestin-2 Recruitment75 ± 8%12.1 ± 2.3 nM
GIRK Channel Activation35 ± 6%7.5 ± 1.8 nM

This partial agonism underlies cyclazocine's ability to attenuate heroin effects without inducing full μ-mediated euphoria. Mechanistically, molecular modeling suggests its N-cyclopropylmethyl group sterically hinders optimal MOR helical bundle rearrangement required for full G protein coupling [8] [10].

δ-Opioid Receptor Affinity: Implications for Cross-Reactivity

(+)-Cyclazocine binds δ-opioid receptors (DOR) with moderate affinity (Ki = 8–15 nM), though functional outcomes are complex and context-dependent [2] [5]:

  • Minimal intrinsic agonism: <15% efficacy in DOR-specific [³⁵S]GTPγS assays [5]
  • Allosteric modulation: Enhances μ/δ heterodimer signaling by 40–60% in co-immunoprecipitation studies [5]
  • Cross-talk regulation: In Sprague-Dawley rat strains with heightened μ/δ interactions, cyclazocine's anti-nociceptive potency increased 3-fold and was reversible by naltrindole (δ antagonist) [5]

DOR affinity may contribute to cyclazocine's behavioral profile by modulating emotional components of pain and addiction. Notably, in μ/δ heterodimer-enriched systems, cyclazocine demonstrates enhanced inhibition of adenylyl cyclase (up to 65%) compared to isolated receptor assays [5].

Table 3: Opioid Receptor Binding Profile of (+)-Cyclazocine

Receptor SubtypeKi (nM)Functional EfficacyPrimary Signaling Outcomes
κ (KOR)0.8–1.2Full agonistGIRK activation, cAMP inhibition, Ca²⁺ channel suppression
μ (MOR)1.5–3.0Partial agonistWeak G protein coupling, β-arrestin recruitment, antagonism of full agonists
δ (DOR)8–15Very weak partial agonistμ/δ heterodimer enhancement, allosteric modulation

The tripartite receptor interaction profile positions (+)-cyclazocine as a functionally selective opioid modulator with unique therapeutic potential warranting re-evaluation using modern biased agonist frameworks [7] [9].

Properties

Product Name

(+)-Cycloazocine

IUPAC Name

(1S,9S,13S)-10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1

InChI Key

XWFDYGTVEQDYDK-KCTSRDHCSA-N

Canonical SMILES

CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4

Isomeric SMILES

C[C@H]1[C@@H]2CCN([C@H]1CC3=C2C=C(C=C3)O)CC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.